Cas no 129-89-5 (Melaminsulfone Sodium Salt)

Melaminsulfone Sodium Salt 化学的及び物理的性質

名前と識別子

-

- Methanesulfonic acid,1-[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]-, sodiumsalt (1:1)

- [(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]methanesulfonic acid sodium salt

- Melaminsulfone Sodiu

- MelaMinsulfone SodiuM Salt

- sodium,[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate

- (1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)-methansulfonsaeure, Natriumsalz

- 1-Phenyl-2,3-dimethyl-4-amino-5-pyrazolon-N-methanesulfonsaeuren natrium [German]

- Amizole

- Amizole (pharmaceutical)

- Melaminsulfon

- Methanesulfonic acid, (antipyrinylamino)-, monosodium salt

- N-(2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)aminomethansulfonsaeure natriumsalz

- Sulfamidopyrin-Natrium

- SULFAMIPYRINE

- Pyrazogin

- Sulphamipyrine

- sodium:[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate

- [(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]methanesulfonic acid sodium

- Melaminsulfone Sodium Salt

-

- インチ: InChI=1S/C12H15N3O4S.Na/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10;/h3-7,13H,8H2,1-2H3,(H,17,18,19);/q;+1/p-1

- InChIKey: ZFDPAZDODACYOG-UHFFFAOYSA-M

- ほほえんだ: [Na+].O=S(CNC1=C(C)N(C)N(C2C=CC=CC=2)C1=O)(=O)[O-]

計算された属性

- せいみつぶんしりょう: 319.06042

- どういたいしつりょう: 319.060271

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 523

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 101

じっけんとくせい

- PSA: 92.78

Melaminsulfone Sodium Salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM329695-500mg |

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate |

129-89-5 | 98% | 500mg |

$276 | 2024-08-02 | |

| Chemenu | CM329695-1g |

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate |

129-89-5 | 98% | 1g |

$405 | 2024-08-02 | |

| TRC | M215115-2.5g |

Melaminsulfone Sodium Salt |

129-89-5 | 2.5g |

$ 1777.00 | 2023-09-07 | ||

| Chemenu | CM329695-1g |

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate |

129-89-5 | 98% | 1g |

$405 | 2021-08-18 | |

| Chemenu | CM329695-500mg |

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate |

129-89-5 | 98% | 500mg |

$276 | 2021-08-18 | |

| TRC | M215115-250mg |

Melaminsulfone Sodium Salt |

129-89-5 | 250mg |

$ 230.00 | 2023-09-07 |

Melaminsulfone Sodium Salt 関連文献

-

Peter G. Edwards,Benson M. Kariuki,Paul D. Newman,Huw A. Tallis,Craig Williams Dalton Trans. 2014 43 15532

-

2. Sorption in the β-phases of transition metal(II) tetra-(4-methylpyridine) thiocyanates and related compoundsS. A. Allison,R. M. Barrer J. Chem. Soc. A 1969 1717

Melaminsulfone Sodium Saltに関する追加情報

Introduction to Melaminsulfone Sodium Salt (CAS No: 129-89-5)

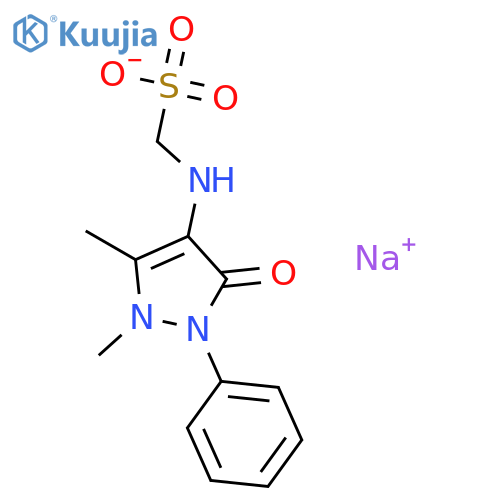

Melaminsulfone Sodium Salt, identified by the Chemical Abstracts Service Number (CAS No) 129-89-5, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This sulfone derivative has garnered attention due to its unique chemical properties and potential therapeutic applications. The compound's structure, characterized by a melamine core sulfonated with sodium, contributes to its reactivity and interaction with biological systems, making it a valuable candidate for further research and development.

The chemical structure of Melaminsulfone Sodium Salt consists of a triazine ring system with sulfonate groups attached, which enhances its solubility in aqueous solutions. This solubility profile is particularly advantageous for pharmaceutical formulations, allowing for easier administration and absorption in biological systems. The presence of multiple sulfonate groups also imparts a high degree of polarity to the molecule, facilitating its interaction with various biological targets.

In recent years, Melaminsulfone Sodium Salt has been studied for its potential applications in treating inflammatory and autoimmune diseases. Research has indicated that the sulfone moiety can modulate immune responses by inhibiting the activity of pro-inflammatory cytokines. This mechanism of action makes it a promising candidate for conditions such as rheumatoid arthritis, psoriasis, and other chronic inflammatory disorders. Additionally, the compound's ability to cross the blood-brain barrier suggests potential applications in neuroinflammatory diseases.

Recent advancements in medicinal chemistry have led to the development of novel derivatives of Melaminsulfone Sodium Salt that exhibit enhanced efficacy and reduced side effects. These derivatives have been optimized for better pharmacokinetic profiles, including improved bioavailability and prolonged half-life. Such modifications are crucial for translating preclinical findings into effective clinical therapies. The synthesis of these derivatives often involves sophisticated organic reactions, including sulfonation and salt formation, which require precise control over reaction conditions to achieve high yields and purity.

The role of Melaminsulfone Sodium Salt in drug development extends beyond anti-inflammatory applications. Emerging research suggests that it may have antiviral and anticancer properties. Studies have demonstrated that the compound can inhibit viral replication by interfering with essential viral enzymes and pathways. Similarly, its ability to induce apoptosis in cancer cells has been observed in vitro, indicating potential as an adjuvant therapy alongside conventional treatments. These findings highlight the broad therapeutic spectrum of this compound and its relevance in addressing multiple diseases.

The pharmacological activity of Melaminsulfone Sodium Salt is further enhanced by its interaction with various cellular receptors and enzymes. For instance, its binding affinity for certain transcription factors has been implicated in its anti-inflammatory effects. Understanding these interactions at a molecular level is crucial for designing more effective drugs and minimizing off-target effects. High-throughput screening techniques have been employed to identify new binding partners and mechanisms of action, providing insights into the compound's mode of action.

In conclusion, Melaminsulfone Sodium Salt (CAS No: 129-89-5) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique chemical properties make it an attractive candidate for treating inflammatory diseases, neurodegenerative disorders, viral infections, and cancer. Ongoing research continues to uncover new therapeutic possibilities and optimize its pharmacological profile. As our understanding of molecular mechanisms advances, the applications of this compound are expected to expand further, offering hope for novel treatments across various medical conditions.

129-89-5 (Melaminsulfone Sodium Salt) 関連製品

- 63372-86-1(Metamizole Magnesium Salt)

- 83-15-8(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide)

- 5907-38-0(Metamizole sodium hydrate)

- 68-89-3(Metamizole sodium)

- 58-15-1(4-Dimethylamino Antipyrine)

- 83-17-0(4-Benzylidene Amino Antipyrene)

- 1240574-51-9(2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione)

- 2097954-43-1(1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole)

- 2034392-64-6(N-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-3-fluoro-4-methoxybenzamide)

- 91324-13-9(1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol)